![molecular formula C6H11FO5 B1251600 [18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
[18F]-Fluorodeoxyglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxy-2-((18)F)fluoro-D-glucopyranose is a 2-deoxy-2-fluoro-D-glucopyranose and a 2-deoxy-2-((18)F)fluoro-D-glucose.
Scientific Research Applications
Oncology and Metabolism
[18F]-Fluorodeoxyglucose (18F-FDG) plays a significant role in oncology, particularly in positron emission tomography (PET) imaging. It's used to detect metabolic alterations in various cancers, leveraging the fact that cancer cells typically have increased glucose consumption compared to normal tissues. Studies have investigated the biokinetics of 18F-FDG and its effectiveness in oncological practices, emphasizing its critical role in the diagnosis, staging, and management of different types of cancer (Leontyev et al., 2019).
Neurological Applications
In neurology, 18F-FDG PET is used for studying cerebral glucose metabolism, which reflects neuronal and synaptic activity. It's particularly useful for observing metabolic differences in the brain during aging and for different genders. The technique also aids in understanding the impact of various substances and treatments on brain metabolism (Berti et al., 2014).
Systems Molecular Imaging
18F-FDG PET is essential for "systems molecular imaging" of glucose metabolism in cancer. This approach involves understanding cancer as a complex "organ" containing multiple components, thus necessitating a systems biology perspective. The technique has revealed that 18F-FDG accumulation in cancer is microenvironment-dependent, which can provide valuable insights into the nature of various cancers (Shen et al., 2017).
Imaging and Monitoring of Cardiac Diseases
18F-FDG PET is also utilized in cardiology for imaging and monitoring disease progression. It helps in predicting clinical outcomes in conditions like aortic stenosis by identifying regions of inflammation and microcalcification in the vascular system (Jenkins et al., 2015).
Cerebral Metabolism Research
18F-FDG has been instrumental in cerebral metabolism research. Its ability to provide accurate measures of changes in brain metabolism due to physiological stimulations or pharmacological interventions makes it a crucial tool in clinical neuroimaging and research (Vlassenko & Mintun, 2012).
Technology Development in Nuclear Medicine
The development of 18F-Fluorodeoxyglucose technology for nuclear medicine, particularly in cancer diagnosis, highlights its significance. Its characteristics, like longer half-life and low energy positron radiation, allow for high-contrast PET images and accurate diagnostic capabilities (Kachaniuk et al., 2018).
Multiple Sclerosis Research
18F-FDG PET/CT imaging has been used to study glucose uptake in the spinal cord of patients with multiple sclerosis (MS) compared to healthy controls, providing insights into the metabolic aspects of MS (Kindred et al., 2014).
properties
Product Name |
[18F]-Fluorodeoxyglucose |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i7-1 |
InChI Key |
ZCXUVYAZINUVJD-GLCXRVCCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[18F])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)


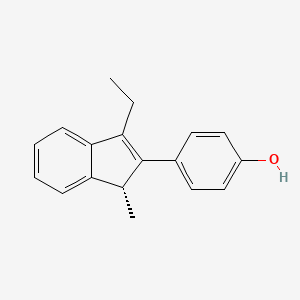
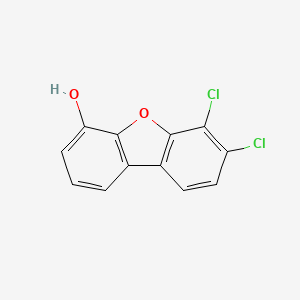
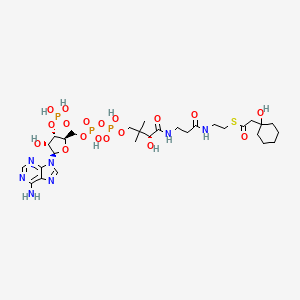
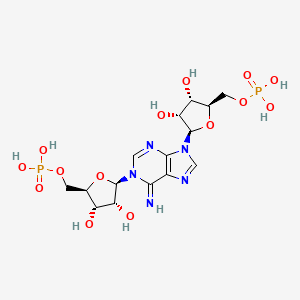
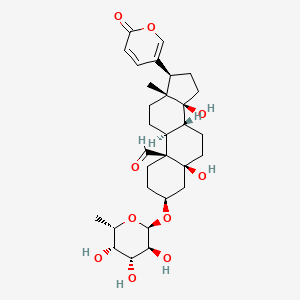
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)




![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)